[2,2'-Bifuran]-5,5'-diyldimethanamine
Description
[2,2'-Bifuran]-5,5'-diyldimethanamine (CAS 261712-47-4) is a bifuran-derived compound featuring two methanamine groups at the 5,5' positions of the furan rings. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.21 g/mol . This compound is structurally characterized by a conjugated bifuran core, which enhances electronic delocalization and influences its physicochemical properties, such as polarizability and reactivity. It is synthesized for applications in polymer chemistry, catalysis, and materials science, where its bifuran backbone provides rigidity and electronic tunability .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
[5-[5-(aminomethyl)furan-2-yl]furan-2-yl]methanamine |
InChI |
InChI=1S/C10H12N2O2/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-4H,5-6,11-12H2 |
InChI Key |
SBSWYDYBTUKGNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C2=CC=C(O2)CN)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bifuran]-5,5’-diyldimethanamine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the reaction of 5-bromofuran-2-carbaldehyde with an amine under catalytic conditions. The reaction conditions often include the use of solvents like dioxane and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of [2,2’-Bifuran]-5,5’-diyldimethanamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Bifuran]-5,5’-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan rings, using reagents like sodium hydride
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce furan-2,5-dimethanol derivatives.
Scientific Research Applications
[2,2’-Bifuran]-5,5’-diyldimethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of [2,2’-Bifuran]-5,5’-diyldimethanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Polarizability
The polarizability (⟨α⟩) of [2,2'-Bifuran]-5,5'-diyldimethanamine and related compounds is critical for nonlinear optical applications. Evidence from computational studies reveals:
Key Observations :
- Compounds with bifuran as the first π-linker (e.g., DPTM-5, DPTM-6) exhibit higher ⟨α⟩ values compared to oxazole or benzofuran derivatives. This highlights the bifuran moiety’s superior electron delocalization capacity .
- Replacement of bifuran with heterocycles like oxazole reduces polarizability due to decreased conjugation and electron density.
Polymerization and Biodegradability
- Lower polymerization temperatures (vs. 4,4’-biphenyldicarboxylic acid), enabling energy-efficient processing .
- Biodegradability , addressing environmental concerns associated with traditional aromatic polymers .
The methanamine groups in [2,2'-Bifuran]-5,5'-diyldimethanamine may enhance crosslinking in resins or coordination in metal-organic frameworks (MOFs), though further studies are needed .
Biological Activity
[2,2'-Bifuran]-5,5'-diyldimethanamine is an organic compound characterized by its unique structure, which includes two furan rings connected by a methylene bridge. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and interactions with biological targets.
- Molecular Formula: C12H12N2O2
- Molecular Weight: 158.19 g/mol
- Structure: The compound features two furan rings, which are known for their reactivity and ability to participate in various chemical reactions.
Biological Activity Overview
Research indicates that [2,2'-Bifuran]-5,5'-diyldimethanamine exhibits promising biological activities, primarily antibacterial effects. The compound's interactions with biological systems suggest alterations in enzyme activities and receptor functions, which are critical for its potential therapeutic applications.
The specific mechanisms through which [2,2'-Bifuran]-5,5'-diyldimethanamine exerts its biological effects are still under investigation. However, preliminary studies indicate that it may:
- Inhibit bacterial growth by disrupting cellular processes.
- Alter enzyme function through competitive inhibition or allosteric modulation.
- Interact with specific receptors involved in signaling pathways.
Antibacterial Activity
A study conducted to evaluate the antibacterial properties of [2,2'-Bifuran]-5,5'-diyldimethanamine demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that [2,2'-Bifuran]-5,5'-diyldimethanamine has the potential to be developed into an antibacterial agent.
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using various mammalian cell lines to assess the safety profile of the compound. The results indicated that at concentrations below 100 µg/mL, [2,2'-Bifuran]-5,5'-diyldimethanamine exhibited low cytotoxicity.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | >100 |
| MCF-7 | >100 |
| A549 | >100 |
These findings suggest that the compound may have a favorable safety profile for further development.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of [2,2'-Bifuran]-5,5'-diyldimethanamine, a comparison with structurally similar compounds was conducted:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,5-Dihydro-2,2'-bifuran | Similar furan rings | Different reactivity due to saturation |
| 5,5'-Dibutoxy-2,2′-bifuran | Furan rings with butoxy substituents | Known for its antibacterial activity |
| Dimethyl 2,2′-bifuran-5,5′-dicarboxylate | Dicarboxylate derivative | Used in bioplastic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
